9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride
Description
Key Components of the IUPAC Name
| Component | Structural Significance |
|---|---|
| Spiro[5.5]undecane | Bicyclic system with two five-membered rings sharing one spiro carbon |
| 1-Oxa | Oxygen atom in the first position of the smaller ring |
| 9-Aza | Nitrogen atom in the ninth position of the larger ring |
| 9-Methyl | Methyl substituent on the nitrogen atom |
| Methanesulfonate | Ester of methanesulfonic acid at position 4 |
| Hydrochloride | Protonated amine salt with chloride counterion |
Spiro[5.5]Undecane Core Architecture: Ring Junction Dynamics
The spiro[5.5]undecane framework consists of two five-membered rings connected at a single spiro carbon, creating a rigid bicyclic system. The numbering begins at the oxygen atom in the smaller ring (position 1), proceeds through the spiro atom (position 6), and continues around the nitrogen-containing larger ring. This arrangement imposes significant steric constraints, as the fused rings adopt non-planar conformations to minimize angle strain. Computational studies of similar spiro systems suggest that the chair-boat configuration is energetically favored for five-membered rings, though torsional strain may arise from eclipsing interactions at the spiro junction.
The nitrogen atom at position 9 introduces additional stereoelectronic effects. Its lone pair participates in conjugation with adjacent atoms, while the methyl substituent further restricts rotational freedom, stabilizing the hydrochloride salt form.
Methanesulfonate Ester Functional Group Characteristics
The methanesulfonate ester (mesylate) group at position 4 is a sulfonate derivative where methanesulfonic acid is esterified with the hydroxyl group of the spiro compound. The mesylate group is characterized by:
- A trigonal planar sulfur center with three oxygen atoms (two double-bonded, one single-bonded to the methyl group).
- Strong electron-withdrawing effects due to the sulfonyl moiety, which polarizes the C–O bond and enhances the leaving-group ability of the ester.
- Stability under acidic conditions, making it suitable for synthetic intermediates.
The esterification site at position 4 is strategically positioned to influence the compound’s reactivity. The adjacent spiro junction may sterically hinder nucleophilic attack, while the electron-deficient sulfur center facilitates electrophilic interactions.
Protonation State and Counterion Interactions in Hydrochloride Form
In the hydrochloride salt, the tertiary nitrogen atom at position 9 is protonated, forming a quaternary ammonium ion ($$ \text{R}_3\text{NH}^+ $$). This protonation:
- Enhances water solubility via ion-dipole interactions with polar solvents.
- Stabilizes the compound against oxidative degradation by reducing electron density at the nitrogen center.
The chloride counterion ($$ \text{Cl}^- $$) engages in ionic bonding with the ammonium group, as described by the equation:
$$
\text{R}3\text{N} + \text{HCl} \rightarrow \text{R}3\text{NH}^+ \text{Cl}^-
$$
Crystallographic analyses of analogous spiro ammonium salts reveal tight ion pairs with N–Cl distances of approximately 3.2 Å, consistent with strong electrostatic interactions. The hydrochloride form also exhibits improved thermal stability compared to the free base, with decomposition temperatures exceeding 200°C in thermogravimetric analyses.
Comparative Properties of Free Base vs. Hydrochloride
| Property | Free Base | Hydrochloride |
|---|---|---|
| Solubility in water | Low | High |
| Melting point | Not reported | >200°C |
| Stability | Prone to oxidation | Enhanced oxidative stability |
| Crystallinity | Amorphous | Crystalline |
Properties
IUPAC Name |
(9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S.ClH/c1-12-6-4-11(5-7-12)9-10(3-8-15-11)16-17(2,13)14;/h10H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKKRPHLKLFGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)OS(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride typically involves multiple steps. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their distinguishing features:
Key Findings from Structural Comparisons :
Substituent Effects: Methyl vs. Sulfonate Ester vs. Hydroxyl: The methanesulfonate group enhances aqueous solubility compared to hydroxylated analogs (e.g., 1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride), which may aggregate in polar solvents .
Core Modifications :
- Spiro Ring Size : Compounds like QJ-0109 (spiro[4.5]decane) exhibit smaller ring systems, altering conformational flexibility and binding interactions compared to spiro[5.5]undecane derivatives .
- Counterion Impact : Hydrochloride salts (e.g., 2-oxa-9-azaspiro[5.5]undecane hydrochloride) generally exhibit higher crystallinity, whereas methanesulfonate esters may improve thermal stability .
Research and Application Gaps
- Physicochemical Data : Critical parameters (e.g., logP, pKa) for 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride remain unpublished, limiting predictive modeling .
- Synthetic Accessibility : The discontinued status of the reference compound () underscores challenges in sourcing, necessitating alternative spirocyclic scaffolds for drug discovery .
Biological Activity
9-Methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride is a spirocyclic compound with potential biological activity, particularly in the field of medicinal chemistry. Its unique structural framework allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The compound belongs to the class of spirocyclic compounds characterized by a spirocyclic framework that combines both flexibility and rigidity. This structural feature contributes to its biological activity.
Research indicates that 9-methyl-1-oxa-9-azaspiro[5.5]undec-4-yl methanesulfonate hydrochloride acts primarily as an inhibitor of specific proteins crucial for bacterial survival, notably the MmpL3 protein in Mycobacterium tuberculosis. By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to bacterial death.
Biological Activity
The biological activity of this compound has been assessed through various studies:
- Antibacterial Activity : The compound exhibits significant antibacterial properties, particularly against strains of Mycobacterium tuberculosis. Its mechanism involves disrupting the function of MmpL3 transporters, which are vital for the bacteria's integrity and survival .
- Soluble Epoxide Hydrolase Inhibition : Related compounds have shown promise as inhibitors of soluble epoxide hydrolase (sEH), which is involved in various pathophysiological processes, including inflammation and pain. For example, derivatives based on the spirocyclic structure have been identified as potent sEH inhibitors, demonstrating oral bioavailability and efficacy in animal models .
- Potential in Chronic Kidney Disease : Some studies have highlighted the efficacy of related spirocyclic compounds in treating chronic kidney diseases by lowering serum creatinine levels in rat models, suggesting a broader therapeutic potential beyond antibacterial activity .
Case Study 1: Antituberculosis Activity
A study demonstrated that derivatives of 9-methyl-1-oxa-9-azaspiro[5.5]undecane exhibited potent antituberculosis activity. The inhibition of MmpL3 was confirmed through biochemical assays, showing a dose-dependent response in bacterial cultures.
Case Study 2: sEH Inhibition
In another investigation, a series of spirocyclic compounds were tested for their ability to inhibit sEH in vitro and in vivo. One compound showed a significant reduction in serum creatinine levels when administered orally at 30 mg/kg in rat models of anti-glomerular basement membrane glomerulonephritis, indicating its potential as an oral therapeutic agent for kidney diseases .
Data Table: Biological Activities and Efficacies
Q & A
Q. What mechanistic studies elucidate the role of the methanesulfonate group in this compound’s reactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
